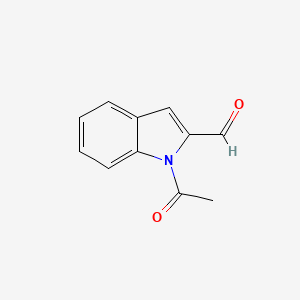

1-Acetyl-1H-indole-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

1-acetylindole-2-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-8(14)12-10(7-13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 |

InChI Key |

RIEAZSRPICTWBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C=C1C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Acetyl 1h Indole 2 Carbaldehyde

Direct Synthesis Approaches

Direct approaches involve introducing either the acetyl group onto an indole-2-carbaldehyde core or a formyl group onto an N-acetylated indole (B1671886). These methods are often valued for their step-economy, though they present challenges in selectivity and reaction conditions.

N-Acylation of 1H-Indole-2-carbaldehyde Precursors: Optimization and Scope

The direct N-acylation of 1H-indole-2-carbaldehyde is a straightforward pathway to the target molecule. However, the N-acylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen. researchgate.net Traditional methods often require the use of highly reactive and sensitive acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.net

To overcome these limitations, alternative methods have been developed. One efficient approach involves the use of thioesters as a stable acyl source, which react with indoles in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures. beilstein-journals.org This method demonstrates good functional group tolerance. beilstein-journals.org Another approach utilizes carboxylic acid itself as the acylating agent, facilitated by boric acid in a high-boiling solvent like mesitylene, offering a facile and economical route. clockss.org For more standard conditions, phase-transfer catalysis, using reagents like tetrabutylammonium (B224687) hydrogen sulfate (B86663) with sodium hydroxide (B78521), provides an efficient N-acylation pathway with acid chlorides. clockss.org

Optimization of these reactions typically involves screening bases, solvents, and temperature to maximize yield and minimize side reactions. The scope of these reactions is generally broad, allowing for the acylation of various substituted indoles.

Table 1: Comparison of N-Acylation Methods for Indoles The following table is based on general indole acylation methods, applicable to the synthesis of 1-Acetyl-1H-indole-2-carbaldehyde.

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Thioester | Cs₂CO₃ | Xylene | 140 °C | Good | beilstein-journals.org |

| Carboxylic Acid | Boric Acid | Mesitylene | Reflux | Moderate | clockss.org |

| Acyl Chloride | NaOH / Phase-Transfer Catalyst | Dichloromethane | - | High | clockss.org |

Formylation Strategies on N1-Acetylindoles: Regioselective Considerations

An alternative direct approach is the formylation of N1-acetylindole. The regioselectivity of indole formylation is a critical consideration. The classic Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) on an unsubstituted indole overwhelmingly favors formylation at the electron-rich C3 position. ekb.eg

However, the presence of an electron-withdrawing acetyl group on the indole nitrogen (N1) deactivates the pyrrole (B145914) ring towards electrophilic attack, particularly at the C3 position. beilstein-journals.org This electronic modification allows for alternative strategies to achieve C2-formylation. The most common method is directed ortho-metalation. This involves treating N1-acetylindole with a strong base, such as n-butyllithium or t-butyllithium, at low temperatures. The acetyl group directs the deprotonation to the adjacent C2 position. Quenching the resulting C2-lithiated intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group regioselectively at the desired C2 position. This strategy effectively reverses the inherent reactivity of the indole ring to furnish the C2-formylated product.

Indirect Synthetic Routes via Functional Group Interconversions

Indirect routes provide reliable and often high-yielding pathways to this compound by transforming a related functional group at the C2 position of the N-acetylated indole core.

Conversion from 1-Acetyl-1H-indole-2-carboxylate Derivatives

This methodology begins with an N-acetylated indole-2-carboxylate (B1230498) ester, such as ethyl 1-acetyl-1H-indole-2-carboxylate. clockss.org A classic method for this conversion is the McFadyen-Stevens reaction. This procedure involves a sequence of transformations:

The starting ester is converted to the corresponding carbohydrazide (B1668358).

The carbohydrazide is then tosylated to form a tosylhydrazide.

The tosylhydrazide, upon heating with a base like anhydrous sodium carbonate in a high-boiling solvent such as ethylene (B1197577) glycol, decomposes to yield the target aldehyde. derpharmachemica.com

While effective, this multi-step sequence has been somewhat superseded by more direct reduction or oxidation methods.

Reductive or Oxidative Transformations of Precursors

A more common and often more efficient indirect route involves a two-step reduction-oxidation sequence starting from an indole-2-carboxylate ester. derpharmachemica.comrsc.org

Reduction: The C2-ester, such as ethyl indole-2-carboxylate, is first reduced to the corresponding primary alcohol, (1H-indol-2-yl)methanol. This reduction is typically accomplished in high yield using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). derpharmachemica.comrsc.orgrsc.org The resulting alcohol can then be N-acetylated in a separate step to yield (1-acetyl-1H-indol-2-yl)methanol. Alternatively, the N-acetylation can be performed on the starting ester prior to reduction. clockss.org

Oxidation: The crucial step is the selective oxidation of the primary alcohol, (1-acetyl-1H-indol-2-yl)methanol, to the desired aldehyde, this compound. A mild and highly effective reagent for this transformation is activated manganese dioxide (MnO₂). derpharmachemica.comrsc.org This reagent is known for its selectivity in oxidizing allylic and benzylic-type alcohols without over-oxidizing the aldehyde to a carboxylic acid or affecting other sensitive parts of the indole ring.

Table 2: Two-Step Synthesis via Reduction and Oxidation

| Step | Starting Material | Reagent | Product | Reference |

| 1. Reduction | Ethyl Indole-2-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | (1H-Indol-2-yl)methanol | derpharmachemica.comrsc.orgrsc.org |

| 2. Oxidation | (1-acetyl-1H-indol-2-yl)methanol | Activated Manganese Dioxide (MnO₂) | This compound | derpharmachemica.comrsc.org |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and environmentally benign methods. In the context of synthesizing this compound, these principles can be applied to several steps.

For the N-acylation step , the use of phase-transfer catalysts represents a green improvement over homogenous reactions, as it can lead to higher efficiency, milder reaction conditions, and reduced solvent usage. clockss.org

For formylation , catalytic versions of the Vilsmeier-Haack reaction have been developed. These methods use a phosphine (B1218219) oxide catalyst to enable the reaction with a substoichiometric amount of activating agent, reducing waste. orgsyn.org While typically directing to C3, these catalytic cycles represent a significant green advancement in formylation chemistry. orgsyn.org

Furthermore, the field of indole functionalization is heavily influenced by transition-metal catalysis. Palladium-catalyzed reactions, for instance, are powerful tools for C-H activation and cross-coupling reactions on the indole nucleus. nih.govbeilstein-journals.org While a direct, one-step catalytic synthesis of this compound from N-acetylindole and a carbon monoxide source is not yet standard, the principles of catalytic carbonylation and C-H functionalization represent a promising future direction for a more atom-economical and sustainable synthesis. beilstein-journals.org

Transition Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed C–H amination to 1-acetyl indole-carboxylates)

Transition metal catalysis, particularly with palladium, offers powerful tools for the direct functionalization of indole C-H bonds, enabling the construction of complex molecules from simple precursors. Palladium-catalyzed carbonylation reactions are especially relevant for introducing carbonyl groups, a key feature of aldehydes and ketones.

Detailed research has demonstrated the direct carbonylation of indoles to produce various derivatives. For instance, a palladium-catalyzed method allows for the synthesis of indole-3-carboxylates from indoles, carbon monoxide, and an alcohol or phenol. acs.org This process involves a proposed in-situ iodination of the indole followed by a Pd(0)-catalyzed carbonylation. acs.org By adapting such a strategy, one could envision the synthesis of an indole-2-carboxylate, a direct precursor to indole-2-carbaldehyde.

Furthermore, palladium catalysis can achieve selective mono- or double-carbonylation of indoles with amines by slightly modifying reaction conditions. rsc.orgrsc.org Under one set of conditions (PdCl2(dppf)/I2/K2CO3, 1 atm CO, 100 °C), N-methyl indole can be mono-carbonylated with morpholine (B109124) to yield the corresponding indole-3-amide in 90% yield. rsc.org Altering the catalyst system and conditions can lead to double-carbonylation, producing indole-3-α-ketoamides. rsc.orgrsc.org These methods highlight the tunable reactivity offered by palladium catalysis for creating carbonyl-containing indole structures.

Another advanced palladium-catalyzed approach involves the sequential C-H activation and amination of vinyl arenes to construct the indole ring system. nih.govorganic-chemistry.org In a reported method, 2-iodostyrenes react with di-t-butyldiaziridinone in the presence of a palladium catalyst to form indoles through the simultaneous installation of two C-N bonds. nih.govorganic-chemistry.org While this builds the core indole structure rather than functionalizing it, it represents a modern approach to synthesizing substituted indoles that could be further elaborated to the target aldehyde.

Table 1: Examples of Palladium-Catalyzed Carbonylation of Indole Derivatives

| Indole Substrate | Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Methyl Indole | Morpholine, CO (1 atm) | PdCl2(dppf)/I2/K2CO3 | Indole-3-amide | 90% | rsc.org |

| N-Methyl Indole | Phenylboronic Acid, CO | Pd(OAc)2, NIS | Indol-3-yl Phenyl Ketone | High | acs.org |

| Indole | Methanol (B129727), CO (1 atm) | Pd(OAc)2/I2/K2CO3 | Methyl Indole-3-carboxylate | Good to Excellent | acs.org |

| N-Benzyl Indole | Piperidine (B6355638), CO (1 atm) | PdCl2(dppf)/I2/K2CO3 | Indole-3-amide | 86% | rsc.org |

Metal-Free and Organocatalytic Strategies for Related Indole Aldehydes

In response to the demand for more sustainable and cost-effective synthesis, metal-free and organocatalytic strategies have emerged as powerful alternatives to transition metal-based methods. These approaches avoid potentially toxic and expensive metals while often providing high levels of selectivity.

For the synthesis of indole derivatives, metal-free C-H amination has been developed using oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov This method allows for the cyclization of N-Ts-2-alkenylanilines to form a range of substituted indoles without the need for a metal catalyst. nih.gov Such strategies are valuable for constructing the core indole ring system under milder conditions.

Organocatalysis, which uses small organic molecules to accelerate reactions, has also been successfully applied to the synthesis of functionalized indoles. A notable example is the asymmetric organocatalytic N-alkylation of indole-2-carbaldehydes with α,β-unsaturated aldehydes. nih.gov This reaction provides a direct pathway to chiral pyrrolo[1,2-a]indole-2-carbaldehydes, demonstrating a sophisticated method for elaborating the indole-2-carbaldehyde scaffold. nih.gov

Furthermore, a simple and metal-free reductive N-alkylation of indoles has been developed using aldehydes as the alkylating agent and triethylsilane (Et3SiH) as the reductant. acs.org This method is tolerant of a wide variety of functional groups on both the indole and the aldehyde, offering a versatile tool for modifying the indole nitrogen. acs.org This could be a potential route for the N-acetylation step in the synthesis of the title compound, following the formation of the indole-2-carbaldehyde core.

Table 2: Overview of Metal-Free and Organocatalytic Methods for Indole Derivatives

| Reaction Type | Key Reagents/Catalyst | Substrates | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| C-H Amination | DDQ (oxidant) | N-Ts-2-alkenylanilines | Substituted Indoles | Metal-free indole synthesis | nih.gov |

| Asymmetric N-Alkylation | Organocatalyst | Indole-2-carbaldehydes, α,β-Unsaturated Aldehydes | Chiral Pyrrolo[1,2-a]indoles | Enantioselective functionalization | nih.gov |

| Reductive N-Alkylation | Et3SiH (reductant), TFA | Indoles, Aldehydes | N-alkylated Indoles | Broad substrate scope, metal-free | acs.org |

Multicomponent Reaction (MCR) Implementations for Indole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govresearchgate.net The indole scaffold is a frequent participant in MCRs, serving as a versatile building block for a diverse array of heterocyclic compounds. nih.govrsc.org

Indole aldehydes, including indole-2-carbaldehyde and indole-3-carbaldehyde, are common components in these reactions. For example, indole-3-carbaldehyde derivatives can undergo a one-pot, three-component reaction with anilines and benzil, catalyzed by Zn2+@KSF, to produce mono- and bis-indolylimidazole derivatives. nih.gov Similarly, the reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile (B47326) can be catalyzed by piperidine under ultrasonic irradiation to yield indol-3-yl substituted pyran derivatives. nih.gov

The Ugi four-component reaction (4-CR) is another powerful MCR that has been applied to indole derivatives. A tandem sequence starting with a Ugi 4-CR using indole-2-carboxylic acid, an aniline, an aldehyde, and an isocyanide, followed by a palladium-catalyzed cyclization, has been used to construct complex indolo[3,2-c]quinolinones. rug.nl This demonstrates how MCRs can be combined with other catalytic methods to build sophisticated polycyclic systems from simple, commercially available starting materials. rug.nl These examples underscore the potential of MCRs to utilize an indole-2-carbaldehyde core to rapidly assemble diverse and complex molecular architectures.

Table 3: Selected Multicomponent Reactions Involving Indole Derivatives

| MCR Type/Name | Indole Component | Other Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| Three-Component | Indole-3-carbaldehyde | Anilines, Benzil | Zn2+@KSF | Indolylimidazoles | nih.gov |

| Three-Component | 3-Cyanoacetyl Indoles | Aldehydes, Malononitrile | Piperidine, Ultrasound | Indolyl-substituted Pyrans | nih.gov |

| Ugi Four-Component | Indole-2-carboxylic acid | Anilines, Aldehydes, Isocyanides | Then Pd(OAc)2 cyclization | Indolo[3,2-c]quinolinones | rug.nl |

| Three-Component | Indole | o-Hydroxybenzaldehyde, Dimedone | Ammonium (B1175870) Chloride | Indolyl-xanthenones | dergipark.org.tr |

Chemical Reactivity and Mechanistic Investigations of 1 Acetyl 1h Indole 2 Carbaldehyde

Reactions at the C2-Carbaldehyde Moiety

The aldehyde functional group at the C2 position of the indole (B1671886) ring is a primary site for a variety of chemical transformations, including condensation reactions, reductions, oxidations, and nucleophilic additions.

Condensation Reactions with Nucleophiles (e.g., Schiff Base Formation, Knoevenagel Condensation)

The carbonyl group of 1-Acetyl-1H-indole-2-carbaldehyde readily undergoes condensation reactions with various nucleophiles, most notably primary amines to form Schiff bases and active methylene (B1212753) compounds in Knoevenagel condensations.

Schiff Base Formation: The reaction with primary amines leads to the formation of imines, commonly known as Schiff bases. This reaction typically proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the C=N double bond of the Schiff base. ajchem-b.com For instance, the condensation of 1H-indole-2-carbaldehyde with various substituted amines has been carried out in a suitable solvent like glacial acetic acid under reflux conditions (80-90 °C) for 12-14 hours to afford the corresponding Schiff base derivatives. ajchem-b.com

A study on the synthesis of Schiff bases from 1H-indole-2-carbaldehyde and different amine derivatives in a 1:1 molar ratio in glacial acetic acid at reflux for 12-14 hours yielded a series of compounds. ajchem-b.com The progress of these reactions is often monitored by thin-layer chromatography (TLC). ajchem-b.com Another approach involves refluxing an ethanolic solution of the indole-2-carbaldehyde and the respective amine in the presence of a catalytic amount of piperidine (B6355638). nih.gov

Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds possessing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate). The reaction is typically catalyzed by a weak base, such as piperidine or ammonium (B1175870) acetate. organic-chemistry.org The products are α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. The Knoevenagel condensation is a modification of the aldol (B89426) condensation and proceeds through nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction. nih.govthermofisher.com The use of catalysts like piperidine is common, and the reaction conditions can be optimized in terms of solvent and temperature to achieve high yields. nih.govthermofisher.com For example, the Knoevenagel condensation of various aldehydes with active methylene compounds can be carried out efficiently under solvent-free conditions or using catalysts like triphenylphosphine (B44618) or gallium chloride. organic-chemistry.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 1H-Indole-2-carbaldehyde | Substituted Amines | Glacial Acetic Acid, Reflux | Schiff Bases | ajchem-b.com |

| 3-Chloro-1H-indole-2-carbaldehyde | Aromatic/Heterocyclic Amines | Piperidine, Ethanol, Reflux | Schiff Bases | nih.gov |

| Aldehydes | Active Methylene Compounds | Piperidine/Ammonium Acetate | α,β-Unsaturated Compounds | organic-chemistry.orgthermofisher.com |

| Aldehydes | Malononitrile/Ethyl Cyanoacetate | Gallium Chloride, Solvent-free | Arylmethylenemalononitriles | researchgate.net |

Reduction Pathways to Alcohols and Hydrocarbons

The aldehyde group of this compound can be selectively reduced to a primary alcohol or further to a methyl group (hydrocarbon).

Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol, (1-acetyl-1H-indol-2-yl)methanol, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction is typically performed in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken as they can potentially reduce the acetyl group as well.

Reduction to Hydrocarbons: Complete reduction of the carbonyl group to a methylene group (-CH₃) can be accomplished through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). vedantu.commasterorganicchemistry.comorganic-chemistry.org The choice between these methods often depends on the stability of the substrate to acidic or basic conditions. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out under strongly basic conditions. vedantu.commasterorganicchemistry.com

| Reaction Type | Reagents | Product | Conditions | Reference |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | (1-acetyl-1H-indol-2-yl)methanol | Alcoholic Solvent | N/A |

| Reduction to Hydrocarbon | Amalgamated Zinc (Zn(Hg)), HCl | 1-Acetyl-2-methyl-1H-indole | Acidic | vedantu.com |

| Reduction to Hydrocarbon | Hydrazine (N₂H₄), Strong Base (e.g., KOH) | 1-Acetyl-2-methyl-1H-indole | Basic, High Temperature | masterorganicchemistry.comorganic-chemistry.org |

Oxidation Processes and Product Derivatization

The aldehyde group can be oxidized to a carboxylic acid, yielding 1-acetyl-1H-indole-2-carboxylic acid. This transformation can be achieved using various oxidizing agents. Aldehyde oxidases, which are molybdenum-containing enzymes, are known to convert aldehydes into their corresponding carboxylic acids in biological systems. nih.gov In a laboratory setting, common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent (silver nitrate (B79036) in ammonia (B1221849) solution). The oxidation of indole-2-carboxylic acid itself has been studied electrochemically, leading to various dioxindole and dimeric products. researchgate.net

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon of the C2-carbaldehyde is susceptible to attack by various nucleophiles.

Grignard Reagents: The addition of Grignard reagents (RMgX) to the aldehyde results in the formation of secondary alcohols. The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, forming a new carbon-carbon bond. libretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.

Wittig Reaction: The Wittig reaction provides a method to convert the aldehyde into an alkene. This reaction involves a phosphonium (B103445) ylide (Wittig reagent) which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the alkene and triphenylphosphine oxide. chadsprep.com

Reactivity Profile of the N1-Acetyl Group

The acetyl group at the N1 position of the indole ring influences the reactivity of the molecule and can itself be a site for chemical modification.

Selective Deacylation Strategies and Conditions

The removal of the N-acetyl group, or deacylation, can be achieved under specific conditions to regenerate the N-H bond of the indole ring. This transformation is often desirable to access the parent indole scaffold or to introduce other substituents at the nitrogen atom.

Selective deacylation can be accomplished under either acidic or basic conditions. Mild basic hydrolysis, for example, using sodium hydroxide (B78521) or potassium carbonate in a suitable solvent like methanol (B129727) or ethanol, can cleave the acetyl group. Acid-catalyzed deacetylation is also possible, for instance, by using dilute mineral acids. nih.gov The choice of conditions depends on the sensitivity of other functional groups present in the molecule. For example, a study on the deacetylation of per-acetylated aryl glycosides found that using HCl/EtOH in CHCl₃ led to preferential deacetylation at certain positions. nih.gov

| Reaction | Reagents/Conditions | Product | Reference |

| Basic Hydrolysis | NaOH or K₂CO₃ in MeOH/EtOH | 1H-Indole-2-carbaldehyde | N/A |

| Acidic Hydrolysis | Dilute Mineral Acid (e.g., HCl) | 1H-Indole-2-carbaldehyde | nih.gov |

Transformations Involving the N-Acetyl Moiety

The N-acetyl group of this compound can be removed under specific reaction conditions. This deacetylation is a key transformation, as the acetyl group is often introduced to act as a protecting group for the indole nitrogen. For instance, N-acylation of indole-3-carboxaldehyde (B46971) with chloroacetyl chloride yields 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, a key intermediate for further reactions. derpharmachemica.com The absence of the secondary amine signal in the IR spectrum and the disappearance of the indole N-H band in the 1H NMR spectrum confirm the N-acylation. derpharmachemica.com

The development of mild and selective N-acylation methods for indoles is an active area of research. nih.gov Thioesters, for example, have been employed as stable acyl sources for the chemoselective N-acylation of indoles, offering good yields and tolerance of various functional groups. nih.gov Enzymatic methods for N-acylation are also being explored, highlighting the biological relevance of N-acylindoles. rsc.org

Electrophilic and Nucleophilic Substitution on the Indole Ring System

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The position of substitution is influenced by the substituents present on the ring.

Regioselectivity and Electronic Effects in Ring Functionalization

The functionalization of the indole ring can be directed by specific groups. For example, a pivaloyl-directing group at the C3 position can lead to regioselective C4-arylation. nih.gov Similarly, glycine (B1666218) can act as a transient directing group to achieve C4-arylation. nih.gov The regioselectivity of these reactions is often dependent on the catalyst system and reaction conditions employed. nih.govbeilstein-journals.org

Influence of N1-Acetylation on Indole Reactivity

The N-acetyl group significantly impacts the reactivity of the indole ring. As an electron-withdrawing group, it reduces the electron density of the pyrrole (B145914) ring, thereby decreasing its nucleophilicity and reactivity towards electrophiles compared to an unsubstituted indole. nih.govmdpi.com This deactivating effect can be beneficial in controlling the regioselectivity of certain reactions.

However, the N-acetyl group can also participate in directing reactions. For instance, in the context of anti-neurodegenerative agent development, the electronic effects of substituents on the indole ring, including N-acylation, are crucial for interactions with biological targets. nih.gov The presence of an N-acetyl group can influence the conformation and electronic properties of the entire molecule, affecting its biological activity. nih.gov

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and designing new synthetic routes.

Detailed Mechanistic Studies of Key Transformations

Mechanistic studies often involve a combination of experimental and computational methods. For example, in the palladium-catalyzed C4-arylation of 3-formylindoles, a proposed mechanism involves the formation of a six-membered palladacycle intermediate. nih.gov The reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with nucleophiles is proposed to proceed through a nucleophilic attack at the C2-position, followed by the elimination of the methoxy (B1213986) group. nii.ac.jpclockss.org The formation of a pyrimido[1,2-a]indole (B3349944) derivative from the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with p-chlorophenoxyacetonitrile is suggested to involve an initial nucleophilic attack followed by an intramolecular cyclization. clockss.org

The Vilsmeier-Haack reaction, used for the formylation of indoles, has been studied mechanistically, with a catalytic version being developed. orgsyn.org The reaction of N-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals has been investigated to understand the mechanism of a colorimetric assay for lipid peroxidation, revealing the formation of chromophoric cyanine (B1664457) dyes through a series of intermediates. nih.gov

Spectroscopic and Computational Probing of Transition States

Spectroscopic techniques such as NMR and IR are invaluable for characterizing reaction intermediates. derpharmachemica.comresearchgate.net For instance, the progress of N-acylation can be monitored by the disappearance of the N-H peak in the IR and NMR spectra. derpharmachemica.com In the study of the reaction between 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde and amines, quantum-chemical calculations were used to determine the relative stability of the possible products, showing that the reaction proceeds at the oxirane moiety to form β-aminoalcohols rather than Schiff bases at the aldehyde group. researchgate.net

Computational studies are increasingly used to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. These studies can help to explain the observed regioselectivity and stereoselectivity of reactions.

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Acetyl 1h Indole 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 1-Acetyl-1H-indole-2-carbaldehyde is expected to provide information about the number of different types of protons and their neighboring environments. Key signals would include those for the acetyl group's methyl protons, the aldehydic proton, and the protons of the indole (B1671886) ring system. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern.

The ¹³C NMR spectrum would complement the proton data by revealing the number of distinct carbon environments. The characteristic signals for the carbonyl carbons of the acetyl and aldehyde groups, as well as the carbons of the indole core, would be essential for a complete assignment. For comparison, the related compound, 1H-Indole-2-carbaldehyde, shows characteristic ¹H NMR signals at approximately 9.88 ppm for the aldehydic proton and a series of signals in the aromatic region between 7.20 and 7.77 ppm. Its ¹³C NMR spectrum displays the aldehydic carbon at around 182.89 ppm. It is anticipated that the N-acetylation in this compound would induce shifts in these signals.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would be used to establish the connectivity between adjacent protons, particularly within the aromatic system of the indole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the calculation of its elemental formula, providing strong evidence for the compound's identity.

Fragmentation Patterns and Structural Information from Mass Spectrometry

The mass spectrum of this compound would exhibit a specific fragmentation pattern upon ionization. Expected fragmentation pathways for indole derivatives often involve the loss of small molecules like CO and HCN. For aldehydes, cleavage of the bond next to the carbonyl group can result in the loss of a hydrogen atom or the entire CHO group. nih.gov The presence of the acetyl group would likely lead to a characteristic loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical. Analysis of these fragment ions would provide valuable information for confirming the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching vibrations of both the acetyl and aldehyde groups. The positions of these bands can provide clues about the electronic environment of the carbonyl groups. Additionally, C-H stretching and bending vibrations for the aromatic ring and the acetyl group, as well as C-N stretching vibrations, would be anticipated. Saturated aldehydes typically show a C=O stretch around 1730 cm⁻¹, while conjugation to an aromatic ring, as in this case, would shift this to a lower frequency.

Spectroscopic and Structural Analysis of this compound

This article would have detailed the electronic transitions and solid-state molecular structure; however, the absence of published research findings, including λmax values for UV-Vis and crystallographic parameters from X-ray diffraction, prevents the creation of the requested scientifically accurate content and data tables.

Information is available for closely related compounds, such as 1H-indole-3-carbaldehyde and 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, which have been subjects of spectroscopic and crystallographic studies. rsc.orgeasychair.orgnih.gov For instance, the crystal structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde has been determined to have a monoclinic system. nih.gov Furthermore, the electronic absorption spectra of various substituted indoles have been analyzed, providing insight into how different functional groups affect the electronic transitions within the indole chromophore. nih.govresearchgate.net

However, directly extrapolating this data to this compound would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on this specific compound. A comprehensive structural and spectroscopic characterization would necessitate the synthesis and subsequent analysis of this compound to generate the required experimental data.

Synthetic Applications and Derivatization Strategies of 1 Acetyl 1h Indole 2 Carbaldehyde

Utility as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The strategic placement of the acetyl and carbaldehyde groups on the indole (B1671886) core suggests significant potential for 1-Acetyl-1H-indole-2-carbaldehyde as a precursor in the assembly of complex molecular architectures. The acetyl group serves to protect the indole nitrogen while also influencing the reactivity of the pyrrole (B145914) ring, and the aldehyde provides a reactive handle for a multitude of chemical transformations.

Construction of Novel Heterocyclic and Polycyclic Systems

Precursor for Annulated and Bridged Indole Derivatives (e.g., pyrroloindoles from indole-2-carbaldehydes)

The synthesis of annulated and bridged indole derivatives, such as pyrroloindoles, often utilizes indole-2-carbaldehydes as key starting materials. These reactions typically involve condensations followed by intramolecular cyclizations. However, specific research outlining the successful application of this compound as a direct precursor for these structures has not been reported in peer-reviewed literature. The synthetic routes to related compounds, such as 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, have been described for the preparation of complex alkaloids, but analogous transformations for the 1-acetyl derivative remain an area for future investigation. nih.gov

Design and Synthesis of Conformationally Constrained or Highly Functionalized Derivatives

The development of conformationally constrained or highly functionalized molecules is crucial for creating compounds with specific biological targets or material properties. While there is extensive research on the synthesis of highly functionalized indole derivatives, such as 1H-indole-2-carbonitriles from indole-2-carboxamides, specific studies originating from this compound are not documented. nih.gov The synthesis of derivatives like 1-Acetyl-3-bromo-1H-indole-2-carbaldehyde is known, indicating that functionalization of the core structure is possible, but the subsequent use of these derivatives to create conformationally constrained systems is not described in the available literature. bldpharm.com

Exploration in Materials Science and Industrial Applications

The exploration of indole derivatives in materials science often focuses on their photophysical or electronic properties for applications in organic electronics or as sensors. There is a body of research on the material applications of various indole-carbaldehyde derivatives; however, there are no specific studies focusing on the utility of this compound in this field. Its potential in industrial applications as a synthetic intermediate remains largely theoretical due to the lack of published research detailing its use in large-scale synthetic processes.

Computational and Theoretical Investigations of 1 Acetyl 1h Indole 2 Carbaldehyde

Quantum Chemical Calculations

Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For 1-Acetyl-1H-indole-2-carbaldehyde, one would expect the electron-withdrawing nature of the acetyl group at the N1 position and the carbaldehyde group at the C2 position to significantly influence the electronic distribution of the indole (B1671886) ring. These groups would lower the energy of both the HOMO and LUMO compared to unsubstituted indole. The precise energy levels and the spatial distribution of these orbitals, which would pinpoint the most likely sites for nucleophilic and electrophilic attack, remain to be determined by specific calculations.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Characteristics | Implication for Reactivity |

|---|---|---|

| HOMO | Likely localized on the indole ring, particularly the benzene (B151609) portion. | Determines sites for electrophilic attack. |

| LUMO | Expected to have significant contributions from the carbaldehyde and acetyl carbonyl groups. | Determines sites for nucleophilic attack (e.g., addition to the aldehyde). |

Charge Distribution and Bonding Analysis

A detailed analysis of the electron density would reveal the charge distribution across the this compound molecule. The carbonyl carbons of both the acetyl and carbaldehyde groups are expected to carry a partial positive charge (δ+), making them electrophilic centers. Conversely, the oxygen atoms will bear partial negative charges (δ-). The N-acetylation is known to decrease the electron density of the indole ring system compared to the parent indole. A Natural Bond Orbital (NBO) analysis would provide a quantitative picture of these charges and the nature of the chemical bonds (e.g., hybridization, bond orders).

Reaction Mechanism Modeling and Energetic Profiles

Computational modeling is crucial for mapping the reaction pathways and calculating the activation energies of chemical transformations. For this compound, this could involve modeling reactions such as:

Nucleophilic addition to the aldehyde group.

Oxidation of the aldehyde to a carboxylic acid.

Reduction of the aldehyde to an alcohol.

Electrophilic substitution on the indole ring.

Studies on related indole aldehydes show that they can undergo various reactions, including condensation and deformylation, depending on the conditions. nih.gov Quantum-chemical calculations on the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with amines have been used to determine the relative stability of different potential products. imperial.ac.uk Similar studies on this compound would be necessary to predict its specific reaction outcomes and to understand the energetic favorability of different pathways.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the acetyl group introduces the possibility of rotational isomers (rotamers) due to rotation around the N-C(O) bond. Conformational analysis would identify the most stable spatial arrangement of the atoms. The relative orientation of the acetyl group with respect to the indole plane is a key structural feature. For a related compound, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, crystal structure analysis revealed a dihedral angle of 76.24° between the phenylsulfonyl group and the indole ring plane. nih.gov A similar non-planar conformation might be expected for the acetyl group in this compound to minimize steric hindrance.

Molecular dynamics (MD) simulations could further explore the conformational landscape of the molecule over time, providing insights into its flexibility and interactions with its environment, such as in a solvent or a biological receptor site. Such studies have been performed on other indole derivatives to understand their mechanism of inhibition against enzymes. sigmaaldrich.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic data like NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These theoretical spectra can then be compared with experimental data for structural validation.

For the related 1H-indole-3-carbaldehyde, DFT calculations have been successfully used to assign vibrational modes and analyze electronic properties. spectrabase.com A similar approach for this compound would involve:

Optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

Calculating the vibrational frequencies to predict the IR and Raman spectra.

Using the GIAO method to predict ¹H and ¹³C NMR chemical shifts.

Employing Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum.

This process is essential for confirming the identity and purity of synthesized samples and for a deeper understanding of the molecule's spectroscopic signatures.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Key Signals |

|---|---|

| ¹H NMR | Singlet for the acetyl methyl protons; a singlet for the aldehyde proton; distinct aromatic signals for the indole ring protons. |

| ¹³C NMR | Two low-field signals for the carbonyl carbons (acetyl and aldehyde); characteristic signals for the indole ring carbons. |

| IR | Strong absorption bands around 1680-1720 cm⁻¹ corresponding to the C=O stretching vibrations of the aldehyde and acetyl groups. |

| UV-Vis | Electronic transitions characteristic of the N-acetylated indole chromophore. |

In Silico Screening for Synthetic Pathway Discovery and Optimization

While experimental work remains the gold standard, computational tools are increasingly used to explore potential synthetic routes. For this compound, this could involve retrosynthetic analysis software to identify potential precursors and reaction steps. The synthesis of related indole-2-carbaldehydes often involves the formylation of an N-protected indole. nih.gov In silico methods could help in selecting the most appropriate N-protecting group and formylating agent by modeling reaction intermediates and transition states to predict yields and side products. Furthermore, in silico screening of reaction conditions (solvents, catalysts, temperature) could help optimize the synthesis, reducing the need for extensive experimental trial and error. rsc.orgnih.gov

Future Perspectives and Emerging Research Directions for 1 Acetyl 1h Indole 2 Carbaldehyde Chemistry

Development of Stereoselective and Asymmetric Synthesis Methodologies

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern drug discovery and materials science. While the core synthesis of 1-Acetyl-1H-indole-2-carbaldehyde is established, the development of stereoselective reactions utilizing its aldehyde functionality remains a significant area for future growth.

Current research on related indole (B1671886) aldehydes provides a blueprint for this progression. For instance, asymmetric organocatalytic N-alkylation has been successfully applied to indole-2-carbaldehydes to produce chiral pyrrolo[1,2-a]indoles. nih.gov This suggests a promising avenue for developing similar catalytic systems that can engage this compound in enantioselective transformations. Future work will likely focus on designing chiral catalysts, whether organocatalysts, transition metal complexes, or enzymes, that can effectively control the stereochemical outcome of reactions at the C2-aldehyde.

Key areas of exploration will include:

Asymmetric Additions: Developing catalytic enantioselective nucleophilic additions to the aldehyde group to create chiral secondary alcohols.

Chiral Auxiliaries: Employing chiral auxiliaries to direct stereoselective transformations, a strategy that has proven effective in the synthesis of chiral tetrahydro-β-carbolines from tryptophan derivatives. rsc.org

Catalytic Asymmetric Cycloadditions: Using the aldehyde as a component in asymmetric cycloaddition reactions, such as Diels-Alder or [4+2] annulations, to construct complex chiral polycyclic systems. Research into the asymmetric synthesis of spiro-hexahydropyridazin scaffolds has demonstrated the utility of cycloadditions with related methyleneindolinones. nih.gov

Pictet-Spengler Type Reactions: Investigating stereoselective Pictet-Spengler reactions where this compound or its derivatives act as the electrophilic component to generate chiral β-carboline frameworks. rsc.orgmdpi.com

The successful development of these methodologies will significantly enhance the value of this compound as a building block for synthesizing enantiomerically pure, biologically active molecules.

Exploration of Sustainable and Eco-Friendly Reaction Conditions

The principles of green chemistry are increasingly influencing synthetic route design, prioritizing the reduction of waste, use of safer solvents, and energy efficiency. Future research on this compound will undoubtedly embrace these principles.

A major focus will be on replacing traditional organic solvents with more environmentally benign alternatives. Water, in particular, is emerging as a viable medium for reactions involving indole derivatives. For example, the synthesis of bis(indolyl)methanes from indoles and aldehydes has been achieved in water, sometimes catalyzed by simple and green catalysts like N-halo-reagents or even under catalyst-free conditions. beilstein-journals.orgnih.gov Similarly, the synthesis of 3-indolyl-3-hydroxy oxindoles has been demonstrated in aqueous media using potassium carbonate as a catalyst. researchgate.net Adapting these aqueous conditions for reactions involving this compound is a logical and important next step.

Other sustainable approaches to be explored include:

Solvent-Free Reactions: Performing reactions under solvent-free or neat conditions, often with microwave irradiation or ball milling to provide the necessary energy, can drastically reduce solvent waste. beilstein-journals.org

Green Catalysts: Investigating the use of reusable, non-toxic catalysts such as nanocatalysts, organocatalysts, or biocatalysts (enzymes) to promote transformations. beilstein-journals.orgnih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs that use this compound as a key component. MCRs are inherently atom-economical and can rapidly build molecular complexity from simple starting materials, aligning well with the goals of green chemistry. rsc.org

By focusing on these sustainable practices, the chemical utility of this compound can be expanded in a way that is both economically and environmentally responsible.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including enhanced safety, better process control, improved scalability, and accelerated discovery. The integration of this compound chemistry with these modern platforms is an exciting frontier.

Flow chemistry, which involves performing reactions in continuous-flow reactors, allows for precise control over parameters like temperature, pressure, and reaction time. This can lead to higher yields, cleaner reactions, and the ability to safely handle reactive intermediates. The synthesis of various heterocyclic compounds has already been successfully translated to flow systems. beilstein-journals.org Future work could involve developing flow protocols for the synthesis of this compound itself or for its subsequent transformations into more complex molecules.

Automated synthesis platforms, which use robotics to perform multiple reactions in parallel, can dramatically accelerate the exploration of chemical space. nih.gov By combining this compound with diverse libraries of reactants on an automated platform, researchers can rapidly:

Screen for new reaction conditions.

Explore the scope and limitations of a particular transformation.

Generate libraries of indole derivatives for biological screening.

Acoustic droplet ejection (ADE) technology, which enables reactions on a nanomole scale, further pushes the boundaries of high-throughput synthesis. nih.gov Applying this technology to reactions of this compound would allow for an unprecedented level of miniaturization and speed in discovering new derivatives and optimizing reaction protocols.

Discovery of Novel Reactivity Patterns and Rearrangements

While the aldehyde at the C2 position is the most apparent site of reactivity, exploring unconventional reaction pathways and molecular rearrangements can lead to the discovery of novel molecular skeletons. The electronic properties of the N-acetylated indole ring can be harnessed to direct reactions to other positions or to facilitate unusual transformations.

A key area of interest is the directed C-H functionalization of the indole core. Research on 3-formylindoles has shown that the carbonyl group can act as a directing group for palladium-catalyzed C4-arylation. nih.gov Intriguingly, with 3-acetylindoles, this C4-arylation can be followed by a domino migration of the acetyl group to the C2 position. This raises the fascinating possibility that the C2-carbaldehyde group in this compound could direct functionalization at the C7 position of the benzene (B151609) ring or undergo other unforeseen rearrangements under transition-metal catalysis.

Future research should systematically investigate:

Directed C-H Activation: Exploring various transition-metal catalyst systems to functionalize the C-H bonds of the indole nucleus, using the N-acetyl and C2-aldehyde groups as directing elements.

Domino and Cascade Reactions: Designing multi-step reactions that are triggered by an initial transformation at the aldehyde, leading to the formation of complex polycyclic structures in a single operation.

Photocatalysis and Electrochemistry: Utilizing light or electricity to generate reactive intermediates from this compound, potentially unlocking reactivity patterns that are inaccessible through traditional thermal methods.

Uncovering new reactivity will not only expand the synthetic chemist's toolbox but also provide access to novel indole-based scaffolds with unique structural and electronic properties.

Interdisciplinary Research Applications and Synergistic Opportunities

The indole scaffold is a privileged structure in medicinal chemistry and materials science due to its prevalence in natural products and its unique electronic properties. nih.govchim.it this compound serves as a valuable intermediate for accessing a wide range of functionalized indoles, creating numerous opportunities for interdisciplinary research.

In medicinal chemistry , derivatives of this compound can be explored for various therapeutic applications. The indole nucleus is a key component of many anticancer, antimicrobial, and anti-inflammatory agents. chim.itderpharmachemica.comresearchgate.net Future work will involve synthesizing libraries of compounds derived from this compound and screening them for biological activity against various disease targets. For example, its derivatives could be evaluated as:

Inhibitors of protein kinases, a major class of cancer drug targets.

Antimicrobial agents to combat drug-resistant bacteria and fungi.

Antioxidant compounds to mitigate oxidative stress-related pathologies. derpharmachemica.com

In materials science , the electron-rich indole ring is an attractive component for creating organic electronic materials. By incorporating this compound into larger conjugated systems, researchers can develop new materials for applications such as:

Organic light-emitting diodes (OLEDs).

Organic photovoltaics (OPVs).

Chemical sensors, where the indole nitrogen or aldehyde can act as a binding site for analytes.

Synergistic opportunities will arise from collaborations between synthetic chemists, biologists, and materials scientists to design, synthesize, and test new functional molecules based on the this compound platform.

Q & A

Q. What are the standard synthetic routes for preparing 1-Acetyl-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts acetylation or Vilsmeier-Haack formylation of indole precursors. For example:

- Step 1 : Introduce the acetyl group at the indole nitrogen using acetic anhydride under acidic conditions.

- Step 2 : Perform formylation at the 2-position using POCl₃ and DMF (Vilsmeier reagent). Critical parameters include temperature control (e.g., 0–5°C for acetyl stabilization) and solvent selection (e.g., dichloromethane for improved regioselectivity). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SXD) using programs like SHELXL (part of the SHELX suite) is the gold standard. Key steps:

- Crystallization : Grow crystals via slow evaporation in solvents like ethanol or chloroform.

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.

- Refinement : Apply SHELXL’s least-squares algorithms to optimize bond lengths, angles, and thermal parameters. For example, the acetyl group’s planarity and carbonyl bond length (~1.21 Å) confirm its geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) shows peaks for the acetyl methyl group (~2.5 ppm) and aldehyde proton (~10.2 ppm).

- FT-IR : Strong carbonyl stretches (~1680 cm⁻¹ for acetyl, ~1700 cm⁻¹ for aldehyde).

- HRMS : Confirm molecular formula (e.g., C₁₁H₉NO₂ via [M+H]⁺ at m/z 192.0655) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability) or structural impurities. Mitigation strategies:

- Comparative analysis : Replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity).

- Purity validation : Use HPLC-MS to confirm compound integrity.

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing acetyl with benzoyl) to isolate bioactive moieties .

Q. What computational methods predict the binding affinity of this compound with biological targets?

AutoDock4 is widely used for molecular docking. Protocol:

- Receptor preparation : Extract target protein (e.g., kinase) from PDB, remove water, add polar hydrogens.

- Ligand optimization : Minimize this compound’s energy using Gaussian09 (B3LYP/6-31G*).

- Docking : Employ Lamarckian genetic algorithm (50 runs, 25 million evaluations). Analyze binding poses for hydrogen bonds (e.g., aldehyde group with Ser residue) and hydrophobic interactions .

Q. How does introducing an acetyl group at the indole nitrogen impact electronic properties and reactivity?

The acetyl group acts as an electron-withdrawing substituent, reducing indole’s electron density. Computational studies (DFT, B3LYP/6-311++G**) show:

- HOMO-LUMO gap : Narrowing from 5.2 eV (parent indole) to 4.7 eV, enhancing electrophilic reactivity.

- Charge distribution : Aldehyde carbon becomes more electrophilic (Mulliken charge: +0.32 vs. +0.18 in non-acetylated analogs), favoring nucleophilic additions .

Q. What strategies improve the stability of this compound during storage?

- Light sensitivity : Store in amber vials at -20°C under inert gas (N₂ or Ar).

- Aldehyde protection : Convert to oxime derivatives using hydroxylamine hydrochloride (reversible under mild acidic conditions).

- Lyophilization : Freeze-dry in the presence of trehalose to prevent aggregation .

Methodological Challenges

Q. How to address low crystallinity issues during X-ray analysis of this compound?

Q. What experimental phasing techniques are suitable for novel indole derivatives?

SHELXC/D/E enables high-throughput phasing for small molecules:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.